molecular formula C9H14O B076264 6-Methylbicyclo[4.2.0]octan-2-one CAS No. 13404-66-5

6-Methylbicyclo[4.2.0]octan-2-one

Cat. No. B076264
CAS RN: 13404-66-5
M. Wt: 138.21 g/mol
InChI Key: FWTMYKRBOCLDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylbicyclo[4.2.0]octan-2-one, also known as campholenic aldehyde, is a bicyclic ketone compound that is widely used in the field of organic chemistry. It is a colorless liquid with a strong odor and is usually obtained through the oxidation of camphor. This compound has a wide range of applications in various fields, including pharmaceuticals, perfumes, and flavors.

Mechanism Of Action

The mechanism of action of 6-Methylbicyclo[4.2.0]octan-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.

Biochemical And Physiological Effects

6-Methylbicyclo[4.2.0]octan-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of certain diseases. It has also been found to possess anti-inflammatory properties, which may help reduce inflammation and pain.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methylbicyclo[4.2.0]octan-2-one in lab experiments include its availability, low cost, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its strong odor, which may affect experimental results.

Future Directions

There are several future directions for research on 6-Methylbicyclo[4.2.0]octan-2-one. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential use as a drug delivery agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Methylbicyclo[4.2.0]octan-2-one is usually carried out through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The reaction is usually carried out in the presence of a solvent such as ethanol or acetic acid, and the product is obtained through distillation.

Scientific Research Applications

6-Methylbicyclo[4.2.0]octan-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery agent.

properties

CAS RN

13404-66-5

Product Name

6-Methylbicyclo[4.2.0]octan-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-methylbicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C9H14O/c1-9-5-2-3-8(10)7(9)4-6-9/h7H,2-6H2,1H3

InChI Key

FWTMYKRBOCLDKB-UHFFFAOYSA-N

SMILES

CC12CCCC(=O)C1CC2

Canonical SMILES

CC12CCCC(=O)C1CC2

synonyms

6-Methylbicyclo[4,2,0]-octan-2-one

Origin of Product

United States

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